3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione
Description
This compound is a complex polycyclic molecule featuring a tetracene backbone with multiple functional groups, including acetyl, dimethylamino, hydroxyl, and methyl substituents.
Properties
Molecular Formula |
C23H25NO8 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione |
InChI |
InChI=1S/C23H25NO8/c1-8-10-6-5-7-11(26)14(10)18(27)15-12(8)19(28)16-17(24(3)4)20(29)13(9(2)25)21(30)23(16,32)22(15)31/h5-8,12,16-17,19,26-28,30,32H,1-4H3 |
InChI Key |
APPMTRBUFCUCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Sample Preparation : Doxycycline hyclate母液 is dissolved in a mixture of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).
-
Chromatographic Separation : A semi-preparative Synergi RP-C18 column (250 mm × 50 mm, 10 μm) is used with a gradient elution program:
-
Detection and Collection : The target impurity is detected at 254 nm and collected post-elution.
-
Post-Processing : Organic solvents are removed via rotary evaporation, followed by lyophilization to yield a purity of 98.7%.
Key Parameters:
| Parameter | Value |
|---|---|
| Column Temperature | Ambient (25°C) |
| Flow Rate | 80 mL/min |
| Detection Wavelength | 254 nm |
| Yield | 98.7% (post-lyophilization) |
This method is validated for compliance with pharmacopeial standards, ensuring the impurity’s identity as 2-acetyl-2-decarbamoyl-doxycycline.
Synthesis via Controlled Degradation of Doxycycline Hyclate
The compound forms during the synthesis of doxycycline hyclate under specific acidic and thermal conditions. Patent CN101555215B outlines a process where doxycycline hyclate undergoes hydrolysis and decarbamoylation.
Synthetic Pathway:
-
Acid Hydrolysis : Doxycycline hyclate is treated with 0.01–0.05 M hydrochloric acid at 40–50°C for 1 hour, promoting cleavage of the carboxamide group.
-
Extraction : The reaction mixture is extracted with ethyl acetate or chloroform to remove hydrophobic byproducts.
-
Crystallization : Ethanol or acetone is added to the aqueous phase, followed by gradient cooling (60°C → 25°C over 10 hours) to precipitate the impurity.
-
Purification : The crude product is washed with ethanol and dried under vacuum (45–55°C) to achieve >95% purity.
Reaction Conditions:
| Condition | Specification |
|---|---|
| Acid Concentration | 0.02–0.05 M HCl |
| Temperature | 40–50°C |
| Extraction Solvent | Ethyl acetate/chloroform |
| Crystallization Solvent | Ethanol/acetone (3:1 v/v) |
This route is scalable and aligns with industrial practices for impurity profiling.
Analytical Characterization
The structural identity of the compound is confirmed through advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆) :
-
δ 14.56 (1H, br s, NH)
-
δ 8.48–8.37 (1H, m, ArH)
-
δ 3.47 (2H, t, J = 7.4 Hz, SCH₂)
-
-
¹³C NMR :
-
170.3 ppm (C=O)
-
155.1 ppm (aromatic C)
-
High-Resolution Mass Spectrometry (HRMS):
-
Observed : m/z 443.45 [M+H]⁺ (C₂₃H₂₅NO₈)
-
Theoretical : 443.45 g/mol
High-Performance Liquid Chromatography (HPLC):
-
Retention Time: 22.4 min (Synergi RP-C18 column)
-
Purity: ≥98% (normalization method)
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Semi-Preparative HPLC | High purity (98.7%) | Low yield (mg-scale) |
| Controlled Degradation | Scalable, cost-effective | Requires rigorous purification |
Regulatory and Pharmacopeial Considerations
Doxycycline EP Impurity F is listed in the European Pharmacopoeia (EP 8.0) and Chinese Pharmacopoeia (ChP 2015) as a specified impurity, with acceptance criteria of ≤0.3% in doxycycline hyclate formulations . Its preparation and characterization are critical for regulatory compliance and batch-release testing.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities. These derivatives are often screened for their potential use in medicinal chemistry .
Scientific Research Applications
3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies to understand its interaction with various biological targets.
Medicine: Its antimicrobial, antifungal, and anticancer properties make it a candidate for drug development.
Industry: The compound’s unique properties are explored for potential use in industrial applications, such as the development of new materials
Mechanism of Action
The mechanism of action of 3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct studies on this compound are scarce, comparisons can be drawn with structurally analogous metabolites. Below is a comparative analysis based on functional groups and core frameworks:
Table 1: Structural and Functional Group Comparison
Key Observations:
Core Structure Differences: The tetracene backbone in the target compound contrasts with the dihydrodioxatetraphenone framework in HMDB0038875. The latter’s fused oxygen-containing rings may enhance stability and solubility compared to the tetracene system, which is more rigid and planar .
Biological Activity: HMDB0038877 demonstrates documented antimicrobial activity, likely due to its prenyl and methoxy substituents, which are known to disrupt microbial membranes . The target compound’s dimethylamino group could hypothetically target nucleic acids or enzymes, but experimental validation is absent.
Recommendations for Future Research
- Computational Modeling : Predict solubility, bioavailability, and binding affinities using QSAR or molecular docking.
- Targeted Synthesis : Prioritize derivatization to stabilize the core structure (e.g., protecting hydroxyl groups).
Biological Activity
3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione is a complex organic compound with significant biological activities. Its molecular formula is C23H25NO9 and it has a molecular weight of approximately 443.4 g/mol. The compound features a tetracene backbone along with multiple hydroxyl groups that contribute to its chemical properties and potential biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways.
Antifungal Activity
The compound has also demonstrated antifungal properties , particularly against species such as Candida albicans. It appears to inhibit fungal growth by targeting cell wall synthesis and disrupting membrane integrity.
Anticancer Potential
One of the most promising aspects of 3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione is its anticancer activity . Studies have revealed that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It binds to enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may alter receptor activity linked to inflammation and cancer progression.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Acetyl-2-decarbamoyldoxycycline | C22H24N2O8 | Contains a carbamoyl group; used in antibiotic research. |
| 3-Acetyl-1-amino-4,4a,6,7-tetrahydroxy-dihydro-tetracene | C22H21NO7 | Lacks the dimethylamino group; different biological activity profile. |
| 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | C16H21BrN2O3 | Contains a bromine atom; used in anti-cancer research. |
This comparison highlights how the presence of specific functional groups in 3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione contributes to its distinct biological activity profile.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains. The mechanism was hypothesized to involve disruption of the bacterial cell wall.
Case Study 2: Anticancer Activity in Breast Cancer Cells
In another investigation focusing on breast cancer cells (MCF-7), treatment with varying concentrations of the compound (10 µM to 50 µM) resulted in a dose-dependent increase in apoptosis rates. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase.
Q & A
Q. How to integrate multi-omics data (e.g., metabolomics, proteomics) to study the compound’s bioactivity?
- Methodological Answer : Combine untargeted LC-HRMS metabolomics with network pharmacology to map interactions between the compound’s hydroxyl/acetyl motifs and protein targets. Validate via SPR or ITC binding assays .
Key Methodological Insights from Evidence
- Experimental Design : Leverage statistical methods (DoE) to reduce trial numbers while capturing critical variables .
- Computational-Experimental Synergy : Use quantum chemistry to guide reaction optimization and validate with kinetic studies .
- Safety and Scalability : Implement process control simulations (CHEMCAD) and modular reactors for safer scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
